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molecular formula C11H14FNO2 B8480224 N-Methoxy-N-methyl-4-fluoro-benzenepropanamide

N-Methoxy-N-methyl-4-fluoro-benzenepropanamide

Cat. No. B8480224
M. Wt: 211.23 g/mol
InChI Key: ZUBJWKVPSLUVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291744B2

Procedure details

A solution of 3-(4-fluorophenyl)propanoic acid (5.0 g, 30 mmol) in THF is cooled in an ice bath and treated with N-methyl morpholine (NMM) (3.0 g, 30 mmol), isobutylchloroformate (4.04 g, 30 mmol) and stirred for few mins. This was then treated with a solution of N,O-Dimethyl hydroxylamine hydrochloride (3.0 g, 30 mmol) in THF/water (neutralized with 3.0 g of NMM) and stirred for 30 minutes. The reaction mixture is diluted with CH2Cl2 and washed successively with 1 N NaOH, water and brine. The solvent was evaporated under vacuum to give 6.2 g of 3-(4-fluorophenyl)-N-methoxy-N-methylpropanamide as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Two
Name
N,O-Dimethyl hydroxylamine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.Cl.[CH3:29][NH:30][O:31][CH3:32]>C1COCC1.C1COCC1.O.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([N:30]([O:31][CH3:32])[CH3:29])=[O:12])=[CH:4][CH:3]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
N,O-Dimethyl hydroxylamine hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3 g
Type
solvent
Smiles
C1CCOC1.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for few mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed successively with 1 N NaOH, water and brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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